5-Methyl-2-hepten-4-one, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One method of synthesizing 5-Methyl-2-hepten-4-one involves the Grignard reaction of 2-butyl magnesium chloride with crotonaldehyde, followed by oxidation.
Reaction with Propene: Another method involves the reaction of 2-methylbutanoyl chloride with propene.
Industrial Production Methods
Industrial synthesis can involve the reaction of isobutene, formaldehyde, and acetone at 250°C and 30 MPa .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Methyl-2-hepten-4-one can undergo oxidation reactions, forming various oxidized products.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and acids.
Major Products
Oxidation: Oxidized ketones and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted ketones.
Scientific Research Applications
5-Methyl-2-hepten-4-one has several applications in scientific research:
Chemistry: Used as a flavoring agent in the synthesis of other compounds.
Biology: Studied for its role in biological processes such as thermogenesis.
Medicine: Investigated for its potential therapeutic effects, including its role in lipid metabolism.
Industry: Widely used in the flavor and fragrance industry due to its characteristic aroma.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-hepten-2-one: Another aroma compound with a similar structure and odor profile.
2-Ethyl-3-methylpyrazine: Used in flavors and fragrances with a nutty aroma.
Furfural: An organic compound with a similar application in the flavor industry.
Uniqueness
5-Methyl-2-hepten-4-one is unique due to its specific aroma profile, which closely resembles that of natural hazelnuts. This makes it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
135910-94-0 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(E,5R)-5-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m1/s1 |
InChI Key |
ARJWAURHQDJJAC-PTYLAXBQSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)/C=C/C |
Canonical SMILES |
CCC(C)C(=O)C=CC |
Origin of Product |
United States |
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